molecular formula C26H27N3O6S2 B3884259 2-(methylsulfanyl)ethyl (4-{(E)-[2-({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetate

2-(methylsulfanyl)ethyl (4-{(E)-[2-({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetate

Cat. No.: B3884259
M. Wt: 541.6 g/mol
InChI Key: UFDGUXLOOVUMJZ-OVVQPSECSA-N
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Preparation Methods

The synthesis of 2-(methylsulfanyl)ethyl (4-{(E)-[2-({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetate involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-(methylsulfanyl)ethyl acetate with 4-[(E)-({4-[methyl(phenylsulfonyl)amino]benzoyl}hydrazono)methyl]phenol under specific reaction conditions . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.

    Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(methylsulfanyl)ethyl (4-{(E)-[2-({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl and hydrazinylidene groups may play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar compounds include those with phenylsulfonyl and hydrazinylidene groups, such as:

  • 4-[(E)-({4-[methyl(phenylsulfonyl)amino]benzoyl}hydrazono)methyl]phenol
  • 2-(methylsulfanyl)ethyl acetate

Properties

IUPAC Name

2-methylsulfanylethyl 2-[4-[(E)-[[4-[benzenesulfonyl(methyl)amino]benzoyl]hydrazinylidene]methyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O6S2/c1-29(37(32,33)24-6-4-3-5-7-24)22-12-10-21(11-13-22)26(31)28-27-18-20-8-14-23(15-9-20)35-19-25(30)34-16-17-36-2/h3-15,18H,16-17,19H2,1-2H3,(H,28,31)/b27-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDGUXLOOVUMJZ-OVVQPSECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)OCCSC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)OCCSC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(methylsulfanyl)ethyl (4-{(E)-[2-({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetate
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2-(methylsulfanyl)ethyl (4-{(E)-[2-({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetate
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2-(methylsulfanyl)ethyl (4-{(E)-[2-({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetate
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2-(methylsulfanyl)ethyl (4-{(E)-[2-({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetate
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2-(methylsulfanyl)ethyl (4-{(E)-[2-({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetate
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2-(methylsulfanyl)ethyl (4-{(E)-[2-({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetate

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